molecular formula C7H5N3O B13670307 Pyrido[3,4-d]pyrimidin-8(7H)-one

Pyrido[3,4-d]pyrimidin-8(7H)-one

Cat. No.: B13670307
M. Wt: 147.13 g/mol
InChI Key: HALYIFFLOBGDNN-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various scientific domains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,4-d]pyrimidin-8(7H)-one typically involves the preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate can be efficiently derivatized to yield novel compounds with potential as kinase inhibitors . The synthetic route often includes steps such as chlorination, methylation, and cyclization under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable chemical synthesis techniques that ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, adhering to industrial standards .

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-d]pyrimidin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives .

Scientific Research Applications

Pyrido[3,4-d]pyrimidin-8(7H)-one has a broad spectrum of applications in scientific research, including:

    Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyrido[3,4-d]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP pocket of kinases, it inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[3,4-d]pyrimidin-8(7H)-one stands out due to its unique structural features and its ability to serve as a scaffold for the development of novel kinase inhibitors. Its versatility in chemical modifications and its potential in therapeutic applications make it a valuable compound in medicinal chemistry .

Biological Activity

Pyrido[3,4-d]pyrimidin-8(7H)-one is a member of the pyrido-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a therapeutic agent in various medical applications, including cancer treatment and antimicrobial activity.

Structure and Synthesis

The structure of this compound consists of a fused pyridine and pyrimidine ring system. The synthesis of this compound typically involves cyclization reactions of appropriate precursors containing functional groups that facilitate the formation of the bicyclic structure. Various synthetic methodologies have been explored, including:

  • Cyclization of substituted pyridines : This method involves the reaction of functionalized pyridines with reagents that lead to the formation of the pyrimidine ring.
  • Bicyclic system formation : Another approach includes adding a pyridone moiety to a pre-existing pyrimidine structure.

These synthetic routes allow for the introduction of various substituents that can modulate the biological activity of the resulting compounds .

Biological Activity

This compound exhibits a broad spectrum of biological activities, making it a valuable scaffold in drug development. Key areas of interest include:

1. Antitumor Activity

  • This compound has shown promising results as a tyrosine kinase inhibitor , which is crucial in cancer signaling pathways. Specific derivatives have demonstrated significant inhibitory effects against various cancer cell lines, including breast and lung cancers. For instance, compounds derived from this scaffold have been reported to inhibit BCR-ABL and other kinases involved in tumorigenesis .

2. Antimicrobial Properties

  • The antibacterial activity associated with pyrido-pyrimidines has been documented, with some derivatives exhibiting effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein function .

3. CNS Activity

  • Emerging studies suggest that certain derivatives may possess CNS depressant and anticonvulsant properties, indicating potential applications in treating neurological disorders .

Case Studies

Several case studies highlight the biological efficacy of this compound derivatives:

  • Case Study 1 : A derivative with an ethyl group at N8 was found to exhibit four-fold increased activity compared to its methylated counterpart against specific cancer cell lines .
  • Case Study 2 : Research on the compound's interaction with EPH receptors revealed its potential as an antitumor agent targeting overexpressed proteins in certain cancers .
  • Case Study 3 : A recent study demonstrated that specific analogs showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, outperforming standard treatments like 5-Fluorouracil (5-FU) in terms of growth inhibition .

Data Summary

The following table summarizes key findings related to the biological activity of this compound derivatives:

Activity TypeExample CompoundsIC50 Values (μM)Mechanism/Target
AntitumorEthyl-substituted derivatives0.87 - 12.91Tyrosine kinase inhibition
AntibacterialVarious derivativesVariesInterference with DNA/protein synthesis
CNS DepressantSelected analogsNot specifiedCNS receptor modulation

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

7H-pyrido[3,4-d]pyrimidin-8-one

InChI

InChI=1S/C7H5N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h1-4H,(H,9,11)

InChI Key

HALYIFFLOBGDNN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=NC=NC=C21

Origin of Product

United States

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